molecular formula C3H7O7P B10776520 3-Phospho-D-glyceric acid CAS No. 3443-58-1

3-Phospho-D-glyceric acid

货号: B10776520
CAS 编号: 3443-58-1
分子量: 186.06 g/mol
InChI 键: OSJPPGNTCRNQQC-UWTATZPHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Phosphoglyceric acid (3-PGA) is a fundamental phosphorylated organic acid and a critical metabolic intermediate at the crossroads of energy production and carbon fixation. In glycolysis, 3-PGA is generated from 1,3-bisphosphoglycerate by phosphoglycerate kinase, a step that yields the first molecule of ATP in the pathway. Its subsequent conversion to 2-phosphoglycerate by phosphoglycerate mutase positions it as a key control point in central carbon metabolism. Beyond its role in catabolism, 3-PGA is equally vital in anabolism; it is a primary product of the Calvin cycle in photosynthetic organisms, representing the first stable compound into which carbon dioxide is incorporated. This dual significance makes high-purity 3-PGA an indispensable reagent for researchers studying enzymatic kinetics, metabolic flux analysis, and the regulation of both glycolytic and photosynthetic pathways. Applications extend to its use as a standard in chromatography and mass spectrometry, a substrate for enzyme assays (e.g., for phosphoglycerate mutase or kinase activity), and a critical component in cell culture media and in vitro reconstitution of metabolic networks. Our product provides researchers with a reliable and well-characterized tool to probe the intricacies of cellular energetics and biochemistry.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-hydroxy-3-phosphonooxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJPPGNTCRNQQC-UWTATZPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O7P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862427
Record name D-(-)-3-Phosphoglyceric acid
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URL https://comptox.epa.gov/dashboard/DTXSID40862427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820-11-1, 3443-58-1
Record name 3-phospho-D-glyceric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04510
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-(-)-3-Phosphoglyceric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glycerate 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060180
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

3 Phosphoglyceric Acid in Central Carbon Metabolism

Glycolytic Pathway Intermediacy of 3-Phosphoglyceric Acid.wikipedia.orgnih.govnih.gov

As an intermediate in glycolysis, 3-phosphoglycerate (B1209933) is positioned at a critical juncture. wikipedia.org It is the product of the first ATP-generating step in this pathway and the substrate for a reaction that prepares the molecule for the second energy-yielding step. wikipedia.orgcreative-proteomics.com

Conversion from 1,3-Bisphosphoglycerate via Phosphoglycerate Kinase (PGK).wikipedia.orgnih.govnih.govfiveable.medoubtnut.com

The formation of 3-phosphoglyceric acid in glycolysis is a direct result of the dephosphorylation of 1,3-bisphosphoglycerate. wikipedia.org This reaction is catalyzed by the enzyme phosphoglycerate kinase (PGK) and is a prime example of substrate-level phosphorylation, where a high-energy phosphate (B84403) group is transferred from a substrate to ADP to produce ATP. proteopedia.orgcreative-proteomics.comdoubtnut.com The reaction is reversible, allowing it to participate in gluconeogenesis, the pathway that synthesizes glucose from non-carbohydrate precursors. wikipedia.orgbrainly.com

Phosphoglycerate kinase (PGK) is a monomeric enzyme of approximately 45 kDa characterized by a bilobed structure. proteopedia.orgroyalsocietypublishing.org The N-terminal domain binds 3-phosphoglycerate, while the C-terminal domain binds the nucleotide substrates, MgATP or MgADP. wikipedia.org The enzyme facilitates a direct, single-step phosphoryl transfer (an SN2 reaction) from the 1-position of 1,3-bisphosphoglycerate to ADP. proteopedia.orgebi.ac.uk This transfer involves a nucleophilic attack by the beta-phosphate oxygen of ADP on the phosphate group of 1,3-bisphosphoglycerate. ebi.ac.uk The role of the enzyme is to correctly orient the two substrates and stabilize the transition state. ebi.ac.uk Magnesium ions (Mg2+) are essential for this process, as they shield the negative charges on the phosphate groups, facilitating the nucleophilic attack. wikipedia.org

The activity of phosphoglycerate kinase is influenced by the cellular energy state, particularly the ratio of ATP to ADP. pnas.org High concentrations of MgATP and 3-PG can activate the enzyme. wikipedia.org Conversely, high concentrations of Mg2+ can act as a non-competitive inhibitor. wikipedia.org The enzyme's activity is also influenced by the availability of its substrates. pnas.org In some organisms, PGK activity is upregulated under low oxygen conditions to enhance ATP production through substrate-level phosphorylation when oxidative phosphorylation is limited. proteopedia.org Furthermore, various multivalent anions like pyrophosphate, sulfate, and citrate (B86180) can activate the enzyme at low concentrations. wikipedia.org

Enzymatic Reaction Mechanism of Phosphoryl Transfer in Phosphoglycerate Kinase

Conversion to 2-Phosphoglyceric Acid via Phosphoglycerate Mutase (PGM).wikipedia.orgnih.govproteopedia.orgtaylorandfrancis.comyoutube.com

Following its formation, 3-phosphoglyceric acid is isomerized to 2-phosphoglyceric acid. wikipedia.orgcreative-proteomics.com This reaction is catalyzed by the enzyme phosphoglycerate mutase (PGM) and is a crucial step to position the phosphate group for the subsequent dehydration reaction that generates a high-energy enol-phosphate bond. creative-proteomics.comwikipedia.orgreddit.com

Phosphoglycerate mutase (PGM) catalyzes the intramolecular transfer of the phosphate group from the C-3 to the C-2 position of the glycerate backbone. wikipedia.org There are two distinct classes of PGM: cofactor-dependent (dPGM) and cofactor-independent (iPGM). wikipedia.org

The cofactor-dependent PGM (dPGM) , found in vertebrates and some other organisms, utilizes a phosphohistidine (B1677714) residue in its active site. wikipedia.orgbionity.com The mechanism involves the transfer of the phosphate group from the enzyme's phosphorylated histidine to the C-2 hydroxyl group of 3-phosphoglycerate, forming a 2,3-bisphosphoglycerate (B1242519) intermediate. youtube.comwikipedia.orgbionity.com Subsequently, the phosphate group from the C-3 position of the intermediate is transferred back to the histidine residue, regenerating the phosphoenzyme and releasing 2-phosphoglycerate. wikipedia.orgbionity.com

The cofactor-independent PGM (iPGM) , prevalent in plants, algae, and some bacteria, employs a different mechanism involving a phosphoserine intermediate. nih.govwikipedia.orgebi.ac.uk In this case, the enzyme first acts as a phosphatase, removing the phosphate from 3-phosphoglycerate to form a phosphoserine intermediate. ebi.ac.uk This is followed by a phosphotransferase reaction where the phosphate is transferred back from the serine residue to the glycerate moiety at the C-2 position. ebi.ac.uk This process requires the presence of manganese ions (Mn2+). nih.gov

Crystal structures of phosphoglycerate mutase complexed with its substrate, 3-phosphoglyceric acid, have provided significant insights into the enzyme's function. In the case of yeast Saccharomyces cerevisiae PGM (a dPGM), the structure reveals that 3-phosphoglycerate binds in a cleft, positioning its C-2 hydroxyl group in close proximity to the catalytic histidine residue (His8). researchgate.netnih.gov

For the cofactor-independent PGM from Bacillus stearothermophilus, the crystal structure in complex with 3PGA and manganese ions has been determined. nih.gov This structure shows that the 3PGA substrate and two essential Mn2+ ions are bound in the active site. nih.gov The carboxyl group of 3PGA interacts with specific arginine residues, while the hydroxyl group interacts with aspartate and arginine residues. nih.gov The phosphate group interacts with several loops and helices within the enzyme structure. nih.gov These structural details have been instrumental in elucidating the catalytic mechanism of this class of PGM. nih.gov

Interactive Data Tables

Enzymes in the Metabolism of 3-Phosphoglyceric Acid

Enzyme Reactant(s) Product(s) Pathway
Phosphoglycerate Kinase (PGK) 1,3-Bisphosphoglycerate, ADP 3-Phosphoglyceric Acid, ATP Glycolysis creative-proteomics.comwikipedia.org
Phosphoglycerate Mutase (PGM) 3-Phosphoglyceric Acid 2-Phosphoglyceric Acid Glycolysis creative-proteomics.comwikipedia.org

Key Features of Phosphoglycerate Kinase and Phosphoglycerate Mutase

Feature Phosphoglycerate Kinase (PGK) Phosphoglycerate Mutase (PGM)
Enzyme Class Transferase wikipedia.org Isomerase wikipedia.org
Cofactors Mg2+ wikipedia.org dPGM: 2,3-bisphosphoglycerate; iPGM: Mn2+ nih.govwikipedia.org
Mechanism SN2-type direct phosphoryl transfer proteopedia.orgebi.ac.uk dPGM: Phosphohistidine intermediate; iPGM: Phosphoserine intermediate wikipedia.orgebi.ac.uk
Structure Monomeric, bilobed proteopedia.orgroyalsocietypublishing.org Dimeric or tetrameric bionity.comresearchgate.net
Enzymatic Reaction Mechanism of Phosphate Group Relocation by Phosphoglycerate Mutase

Calvin-Benson Cycle Dynamics and 3-Phosphoglyceric Acid Formation

The Calvin-Benson Cycle, also known as the light-independent reactions of photosynthesis, is the primary pathway for converting atmospheric carbon dioxide into organic compounds. wikipedia.org Within this cycle, 3-Phosphoglyceric acid (3-PGA) emerges as a pivotal metabolic intermediate. wikipedia.org The cycle's reactions occur in the stroma of chloroplasts and utilize the ATP and NADPH produced during the light-dependent reactions. wikipedia.orgjove.com The process can be broadly categorized into three stages: carbon fixation, reduction, and regeneration. byjus.comkhanacademy.org

Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO) Activity and 3-Phosphoglyceric Acid Production

The entry point of inorganic carbon into the biosphere is catalyzed by the enzyme Ribulose-1,5-bisphosphate Carboxylase/Oxygenase, commonly known as RuBisCO. wikipedia.orgfrontiersin.org This enzyme facilitates the carboxylation of a five-carbon sugar, ribulose-1,5-bisphosphate (RuBP). khanacademy.orgbyjus.com The reaction involves the addition of a CO₂ molecule to RuBP, forming a transient, unstable six-carbon intermediate called 3-keto-2-carboxyarabinitol-1,5-bisphosphate. wikipedia.orgwikipedia.org This intermediate immediately undergoes hydrolysis, splitting into two molecules of the three-carbon compound, 3-phosphoglyceric acid (3-PGA). wikipedia.orgjove.comlibretexts.org Consequently, for every single molecule of CO₂ fixed, two molecules of 3-PGA are produced. wikipedia.orglibretexts.org This initial step is termed carbon fixation and represents the primary event of the Calvin-Benson cycle. byjus.comencyclopedie-environnement.org Because the first stable product is the 3-carbon molecule 3-PGA, this pathway is also referred to as C3 carbon fixation. oercommons.org

Table 1: RuBisCO-Mediated Production of 3-Phosphoglyceric Acid

ReactantsEnzymeIntermediateProducts
Ribulose-1,5-bisphosphate (RuBP) + CO₂Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO)3-keto-2-carboxyarabinitol-1,5-bisphosphate2 molecules of 3-Phosphoglyceric acid (3-PGA)

Reduction of 3-Phosphoglyceric Acid to Glyceraldehyde-3-Phosphate

Following its formation, 3-PGA undergoes a two-step reduction process to become glyceraldehyde-3-phosphate (G3P), a three-carbon sugar phosphate. libretexts.orgencyclopedie-environnement.org This phase is often referred to as a glycolytic reversal because the reactions are analogous to steps in the glycolysis pathway, but in reverse. testbook.comwikipedia.org

Phosphorylation: The enzyme phosphoglycerate kinase catalyzes the phosphorylation of each 3-PGA molecule. wikipedia.orgwikipedia.org This reaction consumes one molecule of ATP (a product of the light-dependent reactions) and transfers a phosphate group to 3-PGA, forming 1,3-bisphosphoglycerate (1,3-BPG) and ADP. khanacademy.orgtestbook.com

Reduction: Next, the enzyme glyceraldehyde-3-phosphate dehydrogenase acts on 1,3-bisphosphoglycerate. wikipedia.orgwikipedia.org In this step, each molecule of 1,3-BPG is reduced by NADPH (also from the light-dependent reactions), which donates two electrons. khanacademy.orgoercommons.org The reaction results in the formation of glyceraldehyde-3-phosphate (G3P) and releases an inorganic phosphate (Pi) and NADP+. khanacademy.org

For every six molecules of CO₂ that enter the cycle, twelve molecules of 3-PGA are formed, which are then reduced to twelve molecules of G3P, a process that consumes 12 ATP and 12 NADPH. jove.com

Table 2: Enzymatic Reduction of 3-PGA to G3P

StepSubstrateEnzymeEnergy InputProduct
1. Phosphorylation3-Phosphoglyceric acid (3-PGA)Phosphoglycerate KinaseATP1,3-Bisphosphoglycerate (1,3-BPG)
2. Reduction1,3-Bisphosphoglycerate (1,3-BPG)Glyceraldehyde-3-phosphate DehydrogenaseNADPHGlyceraldehyde-3-phosphate (G3P)

Regenerative Phases Involving 3-Phosphoglyceric Acid Intermediates in the Calvin Cycle

The Calvin-Benson cycle must continuously regenerate the initial CO₂ acceptor, RuBP, to continue fixing carbon. byjus.comencyclopedie-environnement.org Of the G3P molecules produced during the reduction phase, only a fraction is used by the plant to synthesize other organic molecules like glucose and starch. libretexts.orgencyclopedie-environnement.org The majority remain within the cycle to regenerate RuBP. oercommons.org

For every three turns of the cycle (fixing three molecules of CO₂), six molecules of G3P are produced. khanacademy.orgoercommons.org One of these G3P molecules exits the cycle as a net product for the plant's metabolic needs. khanacademy.orglibretexts.org The remaining five G3P molecules, containing a total of 15 carbon atoms, enter a complex series of reactions involving several intermediates. wikipedia.orgoercommons.org This regenerative phase rearranges these five G3P molecules into three molecules of the five-carbon RuBP. wikipedia.org This process requires the input of three additional ATP molecules. wikipedia.org The regenerated RuBP is then available to accept more CO₂, perpetuating the cycle that continuously produces 3-PGA as its first stable intermediate. frontiersin.org

Gluconeogenesis Reversals and 3-Phosphoglyceric Acid Interconversion

Gluconeogenesis is a metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. Several of the enzymatic steps in gluconeogenesis are the reverse of those found in glycolysis. 3-Phosphoglyceric acid is a key intermediate in both pathways. medchemexpress.comnih.gov The conversion of 3-PGA in the Calvin cycle is considered a glycolytic reversal. testbook.com

In glycolysis, the high-energy molecule 1,3-bisphosphoglycerate is dephosphorylated by the enzyme phosphoglycerate kinase to form 3-PGA, a reaction that generates ATP. wikipedia.orgvedantu.com In gluconeogenesis and the Calvin cycle, this reaction is reversed: phosphoglycerate kinase uses ATP to phosphorylate 3-PGA, forming 1,3-bisphosphoglycerate. wikipedia.orgtestbook.com

Furthermore, 3-PGA can be reversibly converted to 2-phosphoglycerate by the enzyme phosphoglycerate mutase. wikipedia.orgdrugbank.com This isomerization is a standard step in the glycolytic pathway and can also occur in the context of gluconeogenesis, highlighting the role of 3-PGA as an interconvertible intermediate at the crossroads of these central metabolic processes. wikipedia.orgmdpi.com

Interconnections of 3-Phosphoglyceric Acid with Other Metabolic Hubs

3-Phosphoglyceric acid is not confined to its roles in the Calvin cycle and glycolysis/gluconeogenesis; it also serves as a critical branch point, linking central carbon metabolism to other essential biosynthetic pathways. biologists.com

One of the most significant diversions is the serine biosynthesis pathway. nih.gov 3-PGA can be shunted from glycolysis to serve as the initial precursor for the synthesis of the amino acid L-serine. wikipedia.orgnih.gov This pathway is crucial as serine itself is a precursor for other amino acids, including glycine (B1666218) and cysteine, through the homocysteine cycle. wikipedia.org Additionally, these amino acids are vital for the synthesis of proteins, purines (for nucleotides), and sphingolipids (for cell membranes). nih.gov

The position of 3-PGA in glycolysis also connects it indirectly to the Pentose (B10789219) Phosphate Pathway (PPP). Intermediates of glycolysis that are in equilibrium with 3-PGA, such as glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, can be channeled into the non-oxidative phase of the PPP. biologists.comnih.gov This interconnection allows for the flexible distribution of carbon skeletons between energy generation, biosynthesis, and redox homeostasis.

Table 3: Metabolic Fates of 3-Phosphoglyceric Acid

PathwayRole of 3-PGAKey Products
Calvin-Benson Cycle Initial product of CO₂ fixation; reduced to G3PGlyceraldehyde-3-phosphate (for glucose synthesis and RuBP regeneration)
Glycolysis Intermediate formed from 1,3-bisphosphoglyceratePyruvate (B1213749), ATP
Gluconeogenesis Precursor for glucose synthesisGlucose
Amino Acid Synthesis Initial substrate for the serine biosynthesis pathwayL-serine, Glycine, Cysteine

3 Phosphoglyceric Acid in Specialized Biosynthetic Pathways

Serine Biosynthesis Pathway Initiation by 3-Phosphoglyceric Acid

The de novo synthesis of L-serine begins with the glycolytic intermediate 3-phosphoglyceric acid. nih.govnih.gov This process, known as the phosphorylated pathway, is a three-step enzymatic sequence that is crucial for providing serine for a multitude of cellular functions. frontiersin.orgosti.gov Serine is not only a fundamental component of proteins but also a precursor for the synthesis of other amino acids, such as glycine (B1666218) and cysteine, and plays a vital role in the biosynthesis of purines, sphingolipids, and phospholipids (B1166683). nih.govfrontiersin.org The initiation of this pathway represents a key metabolic decision, diverting a portion of the carbon from energy production in glycolysis to the anabolic synthesis of serine and its derivatives. researchgate.netnih.gov In some organisms and specific cellular contexts, this pathway is the sole route for serine production. wikipedia.org

The first and rate-limiting step of the serine biosynthesis pathway is the oxidation of 3-phosphoglyceric acid to 3-phosphohydroxypyruvate. nih.govijbs.com This reaction is catalyzed by the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). nih.govnih.gov The commitment of 3-PGA to this pathway is a tightly regulated process, ensuring that serine synthesis is coordinated with the cell's metabolic state and biosynthetic demands. nih.govresearchgate.net

3-Phosphoglycerate Dehydrogenase (PHGDH) Catalysis in Serine Synthesis

3-Phosphoglycerate dehydrogenase (PHGDH) is the pivotal enzyme that catalyzes the first committed step in the de novo serine biosynthesis pathway. researchgate.netresearchgate.net It facilitates the conversion of 3-phosphoglyceric acid into 3-phosphohydroxypyruvate, a reaction that is fundamental for the production of L-serine. nih.govnih.gov The activity of PHGDH is a critical regulatory point, controlling the flux of glycolytic intermediates into this anabolic pathway. ijbs.com

The catalytic mechanism of PHGDH involves the oxidation of the hydroxyl group on the second carbon of 3-phosphoglyceric acid to a ketone group, forming 3-phosphohydroxypyruvate. researchgate.net This oxidation reaction is coupled with the reduction of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH and a proton (H+). uniprot.orgoncotarget.com The reaction is reversible; however, the consumption of 3-phosphohydroxypyruvate by the subsequent enzyme in the pathway drives the reaction forward. nih.gov

PHGDH operates through an induced-fit mechanism. wikipedia.org The binding of the substrate, 3-phosphoglyceric acid, to the enzyme's active site induces a conformational change that brings the substrate and the NAD+ cofactor into close proximity, facilitating the transfer of a hydride ion from the substrate's alpha-carbon to the NAD+. wikipedia.org The active site contains cationic residues that stabilize the transition state of this reaction. wikipedia.org Interestingly, while the physiological reaction is the oxidation of 3-PGA, in vitro assays often measure the reverse reaction—the oxidation of NADH to NAD+—because the enzyme has a significantly higher affinity for NADH than for NAD+. oncotarget.com

The three-dimensional structure of PHGDH has been determined, providing detailed insights into its function. The enzyme typically exists as a tetramer, composed of four identical subunits. wikipedia.orgplos.org Each subunit contains a substrate-binding domain, a nucleotide-binding domain for the NAD+/NADH cofactor, and in many species, a regulatory domain. researchgate.netplos.org

Crystal structures of PHGDH in complex with its substrate, 3-phosphoglyceric acid, or substrate analogs have been resolved. oncotarget.comnih.gov These studies reveal that upon substrate binding, the substrate-binding domain undergoes a significant rotation, closing the active-site cleft. nih.gov This conformational change positions the substrate optimally for the hydride transfer to the bound NAD+. nih.gov For instance, the crystal structure of Type IIIK PHGDH from Entamoeba histolytica complexed with 3-phosphoglyceric acid shows the substrate-binding domain rotating by approximately 20 degrees to create a closed, active conformation. nih.gov The structure of human PHGDH has also been solved with a substrate analog, L-tartrate, bound in the active site, further clarifying the specific interactions required for catalysis. oncotarget.com

The activity of PHGDH is subject to allosteric regulation, most notably by the end-product of the pathway, L-serine. wikipedia.org This feedback inhibition is a crucial mechanism to prevent the overproduction of serine. researchgate.net L-serine binds to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's maximal reaction rate (Vmax-type inhibition). wikipedia.orgplos.org

In bacterial PHGDH, such as that from E. coli, L-serine binds to a specific regulatory domain known as the ACT domain. ijbs.complos.org This binding stabilizes the inactive conformation of the enzyme. plos.org However, this direct feedback inhibition by serine has not been confirmed for human PHGDH. ijbs.com In plants, the regulation is more complex, with some PHGDH isozymes being inhibited by L-serine but activated by other amino acids like L-alanine and L-valine. frontiersin.org The regulation of PHGDH can also occur at the level of gene expression, with some conditions leading to increased production of the enzyme. mdpi.com

Structural Elucidation of PHGDH-3-Phosphoglyceric Acid Complexes

Downstream Conversion of 3-Phosphohydroxypyruvate to Serine

Following its synthesis by PHGDH, 3-phosphohydroxypyruvate undergoes two subsequent enzymatic reactions to be converted into L-serine. osti.gov

The second step in the pathway is a transamination reaction catalyzed by phosphoserine aminotransferase (PSAT). nih.govfrontiersin.org This enzyme transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, yielding 3-phosphoserine and α-ketoglutarate. researchgate.netresearchgate.net This reaction is reversible and dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.govuniprot.org

The final step is the dephosphorylation of 3-phosphoserine to produce L-serine. This hydrolysis reaction is catalyzed by the enzyme phosphoserine phosphatase (PSPH), which releases inorganic phosphate (B84403). researchgate.net The concerted action of these three enzymes—PHGDH, PSAT, and PSPH—efficiently converts the glycolytic intermediate 3-phosphoglyceric acid into the versatile amino acid L-serine. frontiersin.orgfrontiersin.org

Interplay with Glycine and Cysteine Synthesis Pathways

The L-serine produced from 3-phosphoglyceric acid serves as a central hub for the synthesis of other amino acids, most notably glycine and cysteine. frontiersin.org

Serine is reversibly converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT). mdpi.com This reaction is a major source of one-carbon units for the cell, which are essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions. nih.gov

Furthermore, serine is a direct precursor for the synthesis of cysteine. In the transsulfuration pathway, serine condenses with homocysteine to form cystathionine (B15957), a reaction catalyzed by cystathionine beta-synthase. nih.govmdpi.com Cystathionine is then cleaved to produce cysteine, α-ketobutyrate, and ammonia. nih.gov Therefore, the initiation of the serine biosynthesis pathway from 3-phosphoglyceric acid has far-reaching consequences for cellular metabolism, directly fueling the production of glycine and cysteine and supporting a wide range of essential biosynthetic processes. sci-hub.se

Glycerate Pathway of Serine Synthesis in Plants Initiated from 3-Phosphoglyceric Acid

The glycerate pathway effectively reverses the latter half of the photorespiratory glycolate (B3277807) pathway, though it utilizes at least one distinct enzyme. nih.govfrontiersin.org The sequence involves the dephosphorylation of 3-PGA, followed by oxidation and subsequent transamination to yield serine. frontiersin.orgresearchgate.net

The steps are as follows:

Dephosphorylation of 3-PGA: The pathway begins in the cytosol with the dephosphorylation of 3-phosphoglyceric acid to form glycerate. researchgate.netnih.gov This reaction is catalyzed by 3-phosphoglycerate phosphatase (PGAP). frontiersin.orgresearchgate.net While this enzyme can act on other substrates, it shows a preference for 3-PGA. nih.govfrontiersin.org

Oxidation of Glycerate: The newly formed glycerate is then oxidized to produce hydroxypyruvate. nih.gov This step is carried out by the enzyme glycerate dehydrogenase. researchgate.netfrontiersin.org It is important to note that the glycerate dehydrogenase in this pathway is not necessarily the same as the peroxisomal NADH-hydroxypyruvate reductase that functions in the reverse direction during photorespiration, particularly in non-photosynthetic tissues where photorespiratory enzymes have low activity. nih.govfrontiersin.org

Transamination of Hydroxypyruvate: The final step is the conversion of hydroxypyruvate into L-serine via a transamination reaction. researchgate.net This is catalyzed by a serine aminotransferase, such as alanine:hydroxypyruvate aminotransferase or serine:glyoxylate aminotransferase. researchgate.net These aminotransferases are located in the cytosol and plastids and can utilize various amino donors, including alanine. frontiersin.org

Detailed Research Findings

Research indicates that the glycerate pathway plays a crucial role in maintaining cellular redox balance and energy levels, particularly under conditions of stress. researchgate.netnih.gov By diverging from glycolysis, it provides a mechanism for producing serine, which is a precursor for numerous other essential molecules, including other amino acids like glycine and cysteine, as well as phospholipids and purines. tandfonline.comportlandpress.com The pathway's operation in the cytosol allows for direct interaction with the primary glycolytic pool of 3-PGA. researchgate.netfrontiersin.org The regulation and coordination of the glycerate pathway with the phosphorylated and photorespiratory pathways are complex, allowing the plant to synthesize serine according to the specific metabolic needs of different tissues and under varying environmental conditions. tandfonline.com

Table 1: Key Enzymes of the Glycerate Pathway for Serine Synthesis

StepEnzyme NameAbbreviationEC NumberSubstrateProductCellular Location
13-Phosphoglycerate PhosphatasePGAP3.1.3.383-Phosphoglyceric acidD-GlycerateCytosol
2Glycerate DehydrogenaseGDH1.1.1.29D-GlycerateHydroxypyruvateCytosol
3Serine Aminotransferase-2.6.1.51 / 2.6.1.45HydroxypyruvateL-SerineCytosol, Plastids

Table 2: Overview of the Glycerate Pathway

StepStarting MetaboliteIntermediate(s)Final ProductKey Enzyme(s)
13-Phosphoglyceric acid-D-Glycerate3-Phosphoglycerate Phosphatase
2D-Glycerate-HydroxypyruvateGlycerate Dehydrogenase
3Hydroxypyruvate-L-SerineSerine Aminotransferase

Regulation and Control of 3 Phosphoglyceric Acid Metabolism

Metabolic Flux Analysis of 3-Phosphoglyceric Acid Pathways

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rate of metabolic reactions within a cell at a steady state. creative-proteomics.comcreative-proteomics.comoup.com This approach provides a detailed understanding of how metabolites are channeled through various interconnected pathways. creative-proteomics.comoup.com For pathways involving 3-PGA, such as glycolysis and the Calvin cycle, MFA can reveal the distribution of carbon flow and the relative activity of different branches. creative-proteomics.comjst.go.jpbiorxiv.org By tracking the movement of labeled substrates, researchers can gain insights into the dynamic regulation of these central metabolic routes. creative-proteomics.comnih.gov

Isotopic Labeling Studies for Flux Determination

A key experimental technique for MFA is isotopic labeling, where substrates enriched with stable isotopes like ¹³C or ¹⁵N are introduced into a biological system. creative-proteomics.comnih.gov The incorporation of these labels into downstream metabolites, including 3-PGA, is then measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govoup.com

The mass isotopologue distribution (MID) of metabolites, which is the relative abundance of molecules with different numbers of isotopic labels, provides crucial data for calculating metabolic fluxes. jst.go.jpplos.org For instance, in studies of photosynthetic organisms, supplying ¹³CO₂ allows for the tracing of carbon as it is fixed into 3-PGA by RuBisCO and subsequently distributed through the Calvin-Benson Cycle and other connected pathways. nih.gov Similarly, in non-photosynthetic organisms, using ¹³C-labeled glucose enables the tracking of carbon through glycolysis, where 3-PGA is a key intermediate. jst.go.jppsu.edu

These studies have revealed intricate details about metabolic architecture. For example, analysis of ¹³C labeling patterns in Arabidopsis thaliana rosettes after exposure to ¹³CO₂ allowed for the estimation of fluxes through the Calvin-Benson Cycle, photorespiration, and starch and sucrose (B13894) synthesis. nih.gov In cancer cell lines, ¹³C-MFA has been used to delineate the metabolic rewiring, including the flux through the branch point from 3-PGA to serine biosynthesis. jst.go.jp

The data from these labeling experiments are fitted to a metabolic network model to estimate the rates of individual reactions. jst.go.jpbiorxiv.org This quantitative information is vital for understanding how metabolic pathways are regulated in response to genetic or environmental perturbations. oup.com

Allosteric Regulation of 3-Phosphoglyceric Acid-Interacting Enzymes

Allosteric regulation provides a rapid mechanism for controlling enzyme activity in response to changes in the concentrations of specific metabolites. Several enzymes that produce or consume 3-PGA are subject to this form of regulation.

A prime example in plants is ADP-glucose pyrophosphorylase (AGPase) , a key regulatory enzyme in starch synthesis. AGPase is allosterically activated by 3-PGA and inhibited by inorganic phosphate (B84403) (Pi). nih.govresearchgate.netresearchgate.net The ratio of 3-PGA to Pi acts as a sensor of photosynthetic activity, ensuring that starch synthesis is coupled to carbon fixation. researchgate.net The enzyme is a heterotetramer, and the synergistic interaction between its large and small subunits is crucial for its allosteric properties. nih.gov

Another important enzyme is pyruvate (B1213749) kinase (PK) , which catalyzes a downstream step in glycolysis. In some organisms, 3-PGA can act as an allosteric activator of PK. For example, in the hyperthermophilic archaeon Pyrobaculum aerophilum, 3-PGA is a potent allosteric activator of pyruvate kinase. nih.gov This is significant because in the glycolytic pathway of this organism, 3-PGA is produced by an irreversible enzyme, making it a logical point for feed-forward activation. nih.gov

The table below summarizes the allosteric regulation of key enzymes interacting with 3-PGA.

EnzymeEffectorEffect on ActivityOrganism/Pathway
ADP-glucose pyrophosphorylase (AGPase)3-Phosphoglyceric acidActivationPlants (Starch Synthesis)
ADP-glucose pyrophosphorylase (AGPase)Inorganic phosphate (Pi)InhibitionPlants (Starch Synthesis)
Pyruvate Kinase (PK)3-Phosphoglyceric acidActivationPyrobaculum aerophilum (Glycolysis)

Transcriptional and Post-Transcriptional Regulation of Genes Involved in 3-Phosphoglyceric Acid Metabolism

The expression of genes encoding the enzymes of 3-PGA metabolism is subject to both transcriptional and post-transcriptional control, ensuring that the appropriate levels of these proteins are maintained to meet cellular demands.

Gene Expression Patterns of Key Enzymes (e.g., PGK, PHGDH, GAPDH)

The genes encoding key enzymes in 3-PGA metabolism exhibit distinct expression patterns that reflect their specific roles in different tissues and under various physiological conditions.

Phosphoglycerate Kinase (PGK): In plants like maize, different isoforms of the Pgk gene are expressed in different cellular compartments and tissues. For example, cytosolic PGK is highly expressed in non-photosynthetic tissues, consistent with its role in glycolysis, while chloroplastic isoforms are more prevalent in green tissues, where they participate in the Calvin-Benson cycle. mdpi.com In yeast, the PGK gene is highly expressed and its regulation involves a complex interplay of multiple transcription factors. taylorfrancis.com

Phosphoglycerate Dehydrogenase (PHGDH): This enzyme diverts 3-PGA from glycolysis into the serine biosynthesis pathway. In hepatocellular carcinoma (HCC), the transcription factor ZEB1 has been shown to directly activate the transcription of the PHGDH gene. nih.gov This upregulation of PHGDH enhances the flux through the serine synthesis pathway, which supports tumor growth. nih.govnih.gov

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Traditionally viewed as a housekeeping gene, GAPDH expression is now known to be regulated. In some cancers, GAPDH is upregulated and can promote tumorigenesis by influencing the expression of other metabolic enzymes like PHGDH. nih.gov Studies in rats have shown that the tissue-specific differences in GAPDH enzyme abundance are not due to different rates of transcription, but rather to post-transcriptional regulation that controls the level of its mRNA. nih.gov Furthermore, GAPDH can bind to the mRNA of certain genes, such as interferon-gamma, and inhibit their translation. frontiersin.org

The following table provides a summary of the regulation of these key enzymes.

GeneEnzymeKey Regulatory FactorsEffect on Expression/ActivityContext
PGKPhosphoglycerate KinaseTissue-specific transcription factorsDifferential expression of isoformsMaize, Yeast
PHGDHPhosphoglycerate DehydrogenaseZEB1 (transcription factor)UpregulationHepatocellular Carcinoma
GAPDHGlyceraldehyde-3-Phosphate DehydrogenasePost-transcriptional mechanismsControl of mRNA abundanceRat tissues

Epigenetic Regulation Modulated by 3-Phosphoglyceric Acid (in vitro studies)

Recent research suggests that metabolic intermediates, including 3-PGA, can directly influence epigenetic modifications, thereby linking metabolic state to gene expression.

In vitro studies have demonstrated that 3-PGA is involved in the epigenetic regulation of alveolar macrophages. medchemexpress.comtargetmol.cominvivochem.com Treatment of bone marrow-derived macrophages deficient in the von Hippel-Lindau (VHL) E3 ligase with 3-PGA was found to enhance the transcription of the gene Spp1. medchemexpress.comchemsrc.com This was associated with a reversal of the reduced trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a mark of active transcription, at the Spp1 gene locus. medchemexpress.comchemsrc.commedchemexpress.cn In yeast, 3-PGA acts as a metabolic checkpoint that influences the formation of an enzyme complex which in turn regulates H3K4 methylation and histone phosphorylation. medchemexpress.comchemsrc.commedchemexpress.cn These findings suggest that 3-PGA can act as a signaling molecule that couples cellular metabolism with epigenetic control of gene expression.

Cellular Energy Status and 3-Phosphoglyceric Acid Metabolism Interdependence

The metabolism of 3-PGA is fundamentally intertwined with the cell's energy status, primarily through the production and consumption of ATP.

In glycolysis, the conversion of 1,3-bisphosphoglycerate to 3-PGA, catalyzed by phosphoglycerate kinase (PGK), is a key ATP-generating step. imrpress.comroyalsocietypublishing.org This reaction directly contributes to the cellular ATP pool. Conversely, in the Calvin-Benson cycle of photosynthetic organisms, the phosphorylation of 3-PGA to form 1,3-bisphosphoglycerate consumes ATP that is generated during the light-dependent reactions of photosynthesis. mdpi.com

The cellular energy state, often reflected by the ratios of ATP/ADP and NAD(P)H/NAD(P)⁺, exerts regulatory control over the pathways involving 3-PGA. For instance, high levels of ATP can inhibit key glycolytic enzymes, thereby slowing down the production of 3-PGA. Conversely, when the energy charge is low (high AMP/ATP ratio), AMP-activated protein kinase (AMPK) is activated. scienceopen.com AMPK acts as a master regulator of metabolism, promoting catabolic pathways like glycolysis to generate ATP while inhibiting anabolic processes. scienceopen.com

Advanced Research Methodologies for 3 Phosphoglyceric Acid Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atoms within a molecule. It is widely used in metabolomics for the identification and quantification of metabolites in biological samples.

Due to the presence of a phosphate (B84403) group, ³¹P NMR spectroscopy is a highly selective and effective method for the detection and analysis of 3-PGA and other phosphorylated compounds. sci-hub.se The natural abundance and high sensitivity of the ³¹P nucleus make it a valuable tool for these studies. sci-hub.seoup.com

In studies of various organisms, including the cyanobacterium Synechocystis sp. PCC 6308, ³¹P NMR has been used to confirm the presence of 3-PGA among other phosphorus-containing metabolites. nih.gov The chemical shifts of these compounds in the ³¹P NMR spectrum are dependent on the pH, which allows for their specific identification in cell extracts. nih.gov This technique has also been utilized in the analysis of soil and environmental samples to understand the chemical nature and transformations of phosphorus compounds. oup.com For instance, ³¹P NMR can be used to identify and quantify various organophosphorus compounds, including sugar phosphates like 3-PGA, in soil extracts.

A key application of ³¹P NMR is in the determination of intracellular pH. The chemical shift of the phosphate group of 3-PGA is sensitive to the pH of its environment, allowing it to be used as an indicator of intracellular pH. scispace.com

¹H NMR spectroscopy provides detailed structural information and allows for the quantification of 3-PGA. By analyzing the coupling constants between protons (¹H-¹H) and between protons and phosphorus (¹H-³¹P), researchers can determine the populations of different rotational isomers (rotamers) of 3-PGA in solution. rsc.org This conformational analysis is crucial for understanding how 3-PGA interacts with enzymes.

The conformational preferences of 3-PGA have been shown to be pH-dependent. rsc.org At low pH, a conformer with a specific arrangement of atoms that may be stabilized by intramolecular hydrogen bonding is predominant. rsc.org As the pH increases, other conformations become more significant due to electrostatic interactions. rsc.org This detailed structural information is vital for comprehending the molecule's behavior in different cellular compartments.

¹H NMR is also a powerful tool for the quantitative analysis of metabolites in complex mixtures. sci-hub.se With proper experimental conditions, the intensity of the NMR signal is directly proportional to the molar concentration of the analyte, enabling accurate quantification without the need for identical standards for every compound. sci-hub.se

31P NMR Applications in Identifying 3-Phosphoglyceric Acid and Derivatives

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC), which separates compounds in a mixture, LC-MS becomes a cornerstone of modern metabolomics, enabling the comprehensive analysis of hundreds of metabolites in a single experiment. nih.gov

A significant challenge in metabolomics is the separation of isomers, which are molecules with the same chemical formula but different structures. 3-PGA and its isomer 2-phosphoglyceric acid (2-PGA) are a prime example of such a challenge. oup.com Various LC methods have been developed to achieve their separation.

One approach involves using a porous graphitized carbon (PGC) column. This method can achieve baseline separation of 2-PGA and 3-PGA. rsc.org Another efficient method utilizes an Imtakt Intrada Organic Acid column, which has been shown to resolve phosphorylated hexose, pentose (B10789219), and triose isomers, including 2-PGA and 3-PGA, with high sensitivity. oup.com These specialized chromatographic techniques are essential for accurately quantifying the individual isomers and understanding their distinct roles in metabolic pathways.

The development of LC-MS/MS methods, which involve a second stage of mass analysis, further enhances the specificity and sensitivity of detection, allowing for the reliable quantification of low-abundance metabolites in complex biological matrices. uni-tuebingen.de

Metabolic flux analysis using stable isotope tracers, such as ¹³C-labeled glucose, is a powerful technique to investigate the flow of atoms through metabolic pathways. nih.gov By measuring the mass isotopologue distribution (MID) of metabolites, which is the relative abundance of molecules with different numbers of heavy isotopes, researchers can quantify the rates of metabolic reactions. nih.govplos.org

In the context of 3-PGA, analyzing its MID provides insights into the activity of glycolysis and related pathways. plos.orgplos.org For example, studies have shown how the MIDs of 3-PGA change over time after the introduction of a ¹³C-labeled substrate, allowing for the calculation of metabolic fluxes. plos.orgresearchgate.net This approach has been applied to various organisms, from bacteria to human cells, to understand how metabolic pathways are regulated under different conditions. plos.orgplos.org

Interestingly, the formation of dimer ions of metabolites like 3-PGA in the mass spectrometer can be utilized to enhance the accuracy of MID measurements, especially for low-abundance compounds. plos.orgplos.org

Isomer Separation and Detection Techniques for 3-Phosphoglyceric Acid

X-ray Crystallography of 3-Phosphoglyceric Acid-Enzyme Complexes

X-ray crystallography is a technique that provides high-resolution, three-dimensional structures of molecules, including proteins and their complexes with ligands. By crystallizing an enzyme in the presence of its substrate or an analogue, researchers can obtain a detailed "snapshot" of the enzyme's active site and understand the molecular basis of catalysis.

Numerous studies have successfully determined the crystal structures of various enzymes in complex with 3-PGA. These include:

Phosphoglycerate Mutase (PGM): The structure of yeast phosphoglycerate mutase complexed with 3-PGA has been resolved to 1.7 Å, revealing that the substrate binds at the base of a deep cleft in the enzyme. nih.govresearchgate.net This structure provides insights into the positioning of 3-PGA relative to the catalytic residues, such as histidine 8. nih.govresearchgate.net

Phosphoglycerate Dehydrogenase (PGDH): Crystal structures of Entamoeba histolytica PGDH have been determined in the apo form and in complex with 3-PGA and the cofactor NAD⁺. nih.gov These structures show a significant conformational change upon substrate binding, where a domain rotates to close the active site cleft, bringing the substrate and cofactor into close proximity for the reaction to occur. nih.gov

Phosphoglycerate Kinase (PGK): The crystal structure of a psychrophilic (cold-adapted) PGK from Pseudomonas sp. has been solved in complex with 3-PGA and an ATP analogue. researchgate.net This provides information on how the enzyme recognizes and binds its substrates. researchgate.net

Cofactor-Independent Phosphoglycerate Mutase (iPGM): The structure of iPGM from Bacillus stearothermophilus complexed with 3-PGA and manganese ions has been determined to 1.9 Å resolution. embopress.org This revealed a completely different structure compared to the cofactor-dependent PGM and allowed for the proposal of a catalytic mechanism involving a phosphoserine intermediate. embopress.org

These crystallographic studies provide invaluable information on the specific interactions, such as hydrogen bonds and electrostatic interactions, that hold 3-PGA in the active site of enzymes. researchgate.net This detailed structural knowledge is fundamental for understanding enzyme specificity and catalysis.

Computational and In Silico Approaches in Enzyme-3-Phosphoglyceric Acid Interaction Studies

Computational and in silico methodologies are indispensable tools for elucidating the intricate interactions between enzymes and their substrates at a molecular level. These approaches provide high-resolution insights into the dynamic nature of binding events, conformational changes, and the energetic landscapes that govern catalysis. In the context of 3-Phosphoglyceric acid (3-PGA), a central metabolite in glycolysis and the Calvin cycle, computational studies have been pivotal in characterizing its binding to various enzymes, guiding the design of inhibitors, and understanding complex allosteric regulation. Methodologies such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling have been extensively applied to enzymes that process or are regulated by 3-PGA.

Molecular Docking and Virtual Screening

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.govmdpi.com It is widely employed to study the binding of substrates like 3-PGA and to screen for potential inhibitors that target its binding site.

One such target is 3-Phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the serine synthesis pathway, which is often overexpressed in cancers. nih.gov Docking studies have been performed to screen libraries of natural phenolic compounds against the 3-PGA binding pocket of PHGDH. nih.gov These in silico screens identified several compounds with favorable binding energies, suggesting their potential as inhibitors. The analysis revealed key hydrogen bond and hydrophobic interactions between the hit compounds and the amino acid residues within the 3-PGA binding site. nih.gov

For example, a virtual screening study against the 3-PGA binding pocket of PHGDH identified several promising natural compounds. The docking scores, which represent the predicted binding affinity, indicated strong interactions.

Table 1: Molecular Docking Scores of Natural Compounds at the 3-Phosphoglyceric Acid Binding Site of PHGDH

This table summarizes the MolDock scores for the top-ranked phenolic compounds identified through virtual screening against the 3-PGA binding pocket of human PHGDH. Lower scores indicate a more favorable predicted binding affinity.

CompoundMolDock Score (Å)Key Interacting Residues
Salvianolic acid I-160.87ARG122
Chicoric acid-159.05-
Salvianolic acid C-157.89-
Calceolarioside D-150.78-
Data sourced from a 2022 study on PHGDH inhibitors. nih.gov

Similarly, in silico studies have targeted glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from Trypanosoma brucei, the causative agent of African sleeping sickness. illinois.edumdpi.com Although the natural substrate is glyceraldehyde-3-phosphate (G-3-P), its product, 1,3-bisphosphoglycerate, is converted to 3-PGA in the subsequent glycolytic step. Due to structural similarities, the G-3-P binding site is relevant for designing molecules that mimic interactions of related phosphoglycerates. Virtual screening using pharmacophore models based on the G-3-P site, followed by docking simulations, identified several active inhibitors. mdpi.com

Table 2: Docking Scores of Identified Inhibitors at the G-3-P Binding Site of TbGAPDH

This table presents the docking scores for four active inhibitors identified through virtual screening against the glyceraldehyde-3-phosphate (G-3-P) binding site of Trypanosoma brucei GAPDH. The score of the natural substrate is included for comparison.

CompoundDocking Score (kcal/mol)
Inhibitor 1-5.52
Inhibitor 2-6.66
Inhibitor 3-6.12
Inhibitor 4-5.41
Glyceraldehyde-3-Phosphate (Natural Substrate)-3.81
Data sourced from a 2017 study on TbGAPDH inhibitors. mdpi.com

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and flexibility of enzymes upon binding to substrates like 3-PGA. plos.orgnih.gov These simulations have been crucial for understanding the mechanism of enzymes such as phosphoglycerate kinase (PGK).

PGK catalyzes the conversion of 1,3-bisphosphoglycerate to 3-PGA and ATP. illinois.eduplos.org The enzyme consists of two domains that undergo a large-scale "hinge-bending" motion to bring the substrate binding sites together for catalysis. plos.orgpnas.org MD simulations have shown that substrate binding restrains this hinge-bending motion. plos.org Furthermore, simulations investigating the effects of macromolecular crowding revealed that crowding induces a more compact state in PGK, drastically reducing the distance between the ATP and 3-PGA binding sites, which is believed to be necessary for the enzymatic reaction. pnas.org

Table 3: Effect of Macromolecular Crowding on the Distance Between Mg-ATP and 3-PGA Binding Sites in PGK

This table shows the most probable distance (Db) between the centers of mass of the Mg-ATP and 3-PGA binding site residues in phosphoglycerate kinase (PGK) under different simulated conditions of macromolecular crowding.

Ensemble StateCrowding Condition (Ficoll 70)Most Probable Distance (Db)
Crystal (C)0%21.5 Å
Compact (CC)25%12.54 Å
Spherical (Sph)40%16.41 Å
Data sourced from a PNAS study on PGK folding. pnas.org

MD simulations have also been used to map allosteric signaling pathways within human PGK, identifying a network of residues that connect the substrate binding sites to the interdomain hinge region, providing a complete picture of the allosteric communication upon substrate binding. plos.org

Hybrid and Other Computational Approaches

Beyond docking and MD, other computational methods provide further layers of understanding.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: In a study of bisphosphonate inhibitors of PGK, three-dimensional QSAR (3D-QSAR) and pharmacophore modeling were employed. illinois.eduacs.org These models, developed based on the known binding of 3-PGA, successfully predicted the inhibitory activity of a diverse range of compounds. acs.org The pharmacophore models identified essential features for binding, such as negative ionizable groups and hydrophobic regions, which mimic the key interaction points of the 3-PGA molecule. illinois.eduacs.org

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the chemical reaction itself, hybrid QM/MM methods are used. These approaches treat the reactive center (e.g., the phosphate group of 3-PGA and catalytic residues) with high-accuracy quantum mechanics, while the rest of the protein environment is handled by classical molecular mechanics. Such methods have been applied to enzymes like triosephosphate isomerase in complex with 3-PGA to investigate reaction mechanisms, such as deamidation, and determine the most plausible reaction routes. researchgate.net

Broader Biological Implications of 3 Phosphoglyceric Acid Research

Evolutionary Conservation of 3-Phosphoglyceric Acid-Dependent Metabolic Pathways

The metabolic pathways involving 3-phosphoglyceric acid (3-PGA) are remarkably conserved across the domains of life, highlighting their ancient origins and fundamental importance to cellular function. Glycolysis, the process that breaks down glucose and includes 3-PGA as a key intermediate, is found in the vast majority of organisms, from archaea and bacteria to eukaryotes. wikipedia.orgusp.br This universality suggests that glycolysis is one of the oldest known metabolic pathways.

Similarly, the Calvin-Benson cycle, the primary pathway for carbon fixation in photosynthetic organisms, also features 3-PGA as its first stable product. wikipedia.orgoup.com This cycle is not only central to plants and cyanobacteria but has also been identified in various bacteria. nih.gov The core enzymes of these pathways, such as those in the gluconeogenic portion of the Calvin-Benson cycle, are also highly conserved. usp.br The presence of these 3-PGA-dependent pathways in such a wide array of organisms underscores their critical role in energy metabolism and carbon assimilation, a role that has been maintained throughout billions of years of evolution.

3-Phosphoglyceric Acid as a Precursor for Cellular Building Blocks

3-Phosphoglyceric acid is a vital metabolic hub, serving as a direct or indirect precursor for a wide array of essential cellular components, including amino acids, lipids, and nucleotides. testbook.com

Amino Acids: 3-PGA is the starting point for the biosynthesis of the serine family of amino acids, which includes serine, glycine (B1666218), and cysteine. egyankosh.ac.inbyjus.com The synthesis begins with the oxidation of 3-PGA to 3-phosphohydroxypyruvate, a reaction catalyzed by phosphoglycerate dehydrogenase. egyankosh.ac.innih.gov Serine, in turn, is a precursor for glycine and cysteine. egyankosh.ac.in Furthermore, serine is a significant source of one-carbon units necessary for the synthesis of other metabolites, including purines. nih.gov

Lipids: The carbon backbone of lipids can be traced back to 3-PGA. In photosynthetic organisms, 3-PGA produced during the Calvin-Benson cycle can be converted to pyruvate (B1213749) and then to acetyl-CoA, the primary building block for fatty acid synthesis. frontiersin.orgresearchgate.net Additionally, the glycerol (B35011) component of triacylglycerols and phospholipids (B1166683) is derived from dihydroxyacetone phosphate (B84403) (DHAP), which is in equilibrium with glyceraldehyde-3-phosphate (G3P), a reduction product of 3-PGA. byjus.comresearchgate.net

Nucleotides: The biosynthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides relies on precursors derived from 3-PGA. The amino acid glycine, synthesized from serine which itself comes from 3-PGA, is a direct precursor for the purine ring. nih.govbu.edu Aspartate, another amino acid whose carbon skeleton can be derived from glycolytic intermediates, is essential for pyrimidine synthesis. bu.edufrontiersin.org The ribose-5-phosphate (B1218738) component of nucleotides is also generated from intermediates of glycolysis and the pentose (B10789219) phosphate pathway, which are interconnected with 3-PGA metabolism. nih.govbu.edu

Role in Redox Homeostasis (General Metabolic Function)

3-Phosphoglyceric acid plays a significant role in maintaining cellular redox homeostasis, primarily through its connection to the balance of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) and nicotinamide adenine dinucleotide phosphate (NADP+/NADPH) pools.

The conversion of 3-PGA is linked to the production and consumption of these crucial redox cofactors. For instance, the serine synthesis pathway, which starts with the oxidation of 3-PGA, involves the reduction of NAD+ to NADH. nih.govaacrjournals.org In plant chloroplasts, a specific enzyme, PHOSPHOGLYCERATE DEHYDROGENASE 3 (PGDH3), utilizes 3-PGA from the Calvin-Benson cycle to generate NADH, thereby diverting electrons from the NADPH pool and helping to balance the redox state within the stroma. nih.gov This is particularly important under fluctuating light conditions to prevent over-reduction of the photosynthetic electron transport chain. nih.gov

Furthermore, the glycolytic pathway, where 3-PGA is an intermediate, is a major source of NADH. nih.gov Conversely, the reduction of 3-PGA to glyceraldehyde-3-phosphate in the Calvin cycle consumes NADPH. opentextbc.cafiveable.me This interplay between the production and consumption of NADH and NADPH through pathways involving 3-PGA is critical for maintaining the appropriate redox environment necessary for numerous cellular functions, including antioxidant defense systems that rely on NADPH to regenerate reduced glutathione. aacrjournals.orgresearchgate.net

Significance in Plant Carbon Assimilation and Stress Response

3-Phosphoglyceric acid is central to carbon assimilation in plants as the first stable product of CO2 fixation in the Calvin-Benson cycle. wikipedia.orgasps.org.auuwo.ca The enzyme RuBisCO catalyzes the reaction between ribulose-1,5-bisphosphate (RuBP) and CO2 to form two molecules of 3-PGA. oup.comlibretexts.org This 3-PGA is then reduced using ATP and NADPH generated during the light-dependent reactions of photosynthesis to produce triose phosphates. opentextbc.caasps.org.auquora.com These triose phosphates are the foundation for synthesizing carbohydrates like sucrose (B13894) and starch, which fuel plant growth and are stored as energy reserves. asps.org.au

Interactive Data Tables

Table 1: Cellular Building Blocks Derived from 3-Phosphoglyceric Acid

Building Block Category Specific Molecules Precursor Relationship to 3-PGA
Amino Acids Serine, Glycine, Cysteine Direct precursor via the serine biosynthesis pathway. egyankosh.ac.in
Lipids Fatty Acids, Glycerol 3-PGA is converted to acetyl-CoA for fatty acid synthesis and to DHAP for the glycerol backbone. byjus.comfrontiersin.org

| Nucleotides | Purines (Adenine, Guanine), Pyrimidines (Cytosine, Thymine, Uracil) | Precursors like glycine and aspartate are derived from 3-PGA and its downstream metabolites. nih.govbu.edu |

Table 2: Role of 3-PGA in Plant Metabolism

Metabolic Process Role of 3-Phosphoglyceric Acid Key Enzymes/Pathways
Carbon Assimilation First stable product of CO2 fixation. asps.org.au Calvin-Benson Cycle, RuBisCO

| Stress Response | Recycled during photorespiration to salvage carbon; levels can indicate stress. nih.govoup.com | Photorespiratory Pathway |

常见问题

Q. What is the role of 3-phosphoglyceric acid in the Calvin cycle, and how can its metabolic flux be experimentally quantified?

3-PGA is a critical intermediate in the Calvin cycle, formed during CO₂ fixation by ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). Methodologically, researchers employ isotopic labeling (e.g., ¹³C or ¹⁴C) combined with gas chromatography-mass spectrometry (GC-MS) to track carbon assimilation rates. For example, GC-EI-(TOF)MS enables precise identification of 3-PGA via its pertrimethylsilylated derivative (exact mass: 474.1511) . Flux balance analysis (FBA) can also model its distribution between sugar synthesis and ribulose-1,5-bisphosphate regeneration .

Q. How does 3-PGA contribute to glycolysis, and what experimental approaches validate its enzymatic conversions?

In glycolysis, 3-PGA is produced via oxidation of glyceraldehyde-3-phosphate and is subsequently converted to 2-phosphoglycerate. Researchers use coupled enzyme assays (e.g., monitoring NADH oxidation) and kinetic studies with purified enzymes like phosphoglycerate kinase (PGK) to quantify reaction rates. High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) can track 3-PGA levels in cell lysates .

Q. What analytical techniques are recommended for quantifying 3-PGA in biological samples?

GC-MS with electron impact ionization (EI) is a gold standard for 3-PGA quantification due to its high sensitivity and specificity. The pertrimethylsilylated derivative of 3-PGA (C15H39O7PSi4) produces a distinct fragmentation pattern, enabling unambiguous identification . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also widely used for metabolomic profiling in complex matrices .

Advanced Research Questions

Q. How can conflicting data on 3-PGA’s regulatory effects in the pentose phosphate pathway (PPP) be resolved?

3-PGA accumulation (e.g., due to PGAM inhibition) disrupts PPP by reducing NADPH and ribose-5-phosphate production. To resolve contradictions, researchers combine metabolomics (e.g., LC-MS-based quantification of PPP intermediates) with enzyme activity assays (e.g., glucose-6-phosphate dehydrogenase, G6PDH). Molecular docking studies further validate interactions between 3-PGA and PPP enzymes . For instance, hydrogen bonding between 3-PGA and G6PDH residues can be modeled to assess inhibition mechanisms .

Q. What experimental designs address 3-PGA’s dual role in energy metabolism (e.g., glycolysis vs. photorespiration)?

Controlled perturbation experiments, such as CRISPR-mediated knockout of PGAM or overexpression of bypass enzymes (e.g., bisphosphoglycerate mutase, BPGM), can isolate 3-PGA’s effects. Isotope tracer studies (e.g., ¹³C-glucose) combined with metabolic flux analysis (MFA) differentiate contributions to glycolysis and photorespiration. For example, ³¹P-NMR can monitor ATP/ADP ratios under varying 3-PGA concentrations .

Q. How do computational tools like Metaboverse identify 3-PGA-related regulatory networks in metabolomic datasets?

Metaboverse employs pattern recognition algorithms to rank reactions involving 3-PGA (e.g., its interconversion with glyceric acid) based on regulatory signatures. Researchers apply causal network analysis to prioritize metabolites linked to mitochondrial dysfunction or oxidative stress. For example, 3-PGA ranked 56th in causal networks in lung adenocarcinoma studies, highlighting its role in energy metabolism dysregulation .

Q. What methodologies elucidate 3-PGA’s allosteric regulation of enzymes like ADP-glucose pyrophosphorylase (AGPase)?

Site-directed mutagenesis of AGPase residues (e.g., Lys-197, Pro-261) combined with kinetic assays (Km and Vmax measurements) reveals 3-PGA’s activation mechanisms. Differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) can quantify binding affinities. Studies on potato AGPase mutants showed increased sensitivity to 3-PGA activation, confirming its role in starch biosynthesis .

Q. How can researchers reconcile discrepancies in 3-PGA’s ATP yield across different organisms or tissues?

Comparative studies using tissue-specific knockout models (e.g., liver vs. muscle cells) and thermodynamic modeling (e.g., Gibbs free energy calculations) account for variations in ATP yield. For example, 3-PGA’s contribution to ATP synthesis in C3 plants (via photorespiration) differs from its role in mammalian glycolysis. Stoichiometric models of the EMP pathway can adjust for NADPH/ATP ratios .

Q. What strategies validate 3-PGA as a biomarker in metabolic disorders?

Multi-cohort metabolomic studies with standardized protocols (e.g., ISO 15197) are essential. Machine learning algorithms (e.g., random forest classifiers) analyze 3-PGA levels in clinical datasets to distinguish pathologies like mitochondrial diseases. Longitudinal studies tracking 3-PGA in alveolar macrophages or serum samples correlate its fluctuations with disease progression .

Q. How do researchers design experiments to study 3-PGA’s epigenetic effects in immune cells?

Chromatin immunoprecipitation sequencing (ChIP-seq) and RNA-seq are used to assess 3-PGA’s impact on histone acetylation (e.g., H3K27ac) in macrophages. Pharmacological inhibition of 3-PGA synthesis (e.g., using PGAM inhibitors) followed by ATAC-seq identifies accessible chromatin regions. These findings link 3-PGA to metabolic reprogramming in innate immunity .

Key Methodological Considerations

  • Data Contradictions : Use orthogonal techniques (e.g., enzyme assays + molecular docking) to validate regulatory roles .
  • Advanced Tools : Metaboverse for network analysis , GC-MS for quantification , and CRISPR for pathway perturbation .
  • Experimental Design : Include controls for ATP/NADPH levels and isotope dilution effects in tracer studies .

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